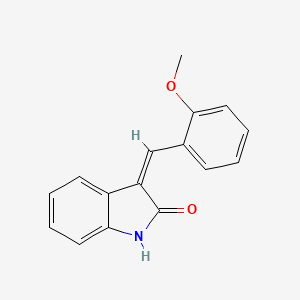

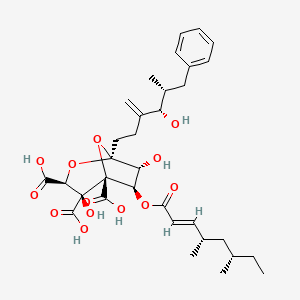

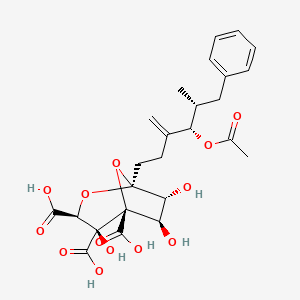

3-(2-Methoxy-benzylidene)-3H-indol-2-ol

Overview

Description

3-(2-Methoxy-benzylidene)-3H-indol-2-ol (MB-IND) is a novel small molecule that has been studied for its potential applications in the scientific research field. It is a hydrophobic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activity. MB-IND is synthesized through a two-step reaction, and its mechanism of action is still under investigation.

Scientific Research Applications

Cancer Research: VEGFR2 Inhibition

SU 5214 has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with an IC50 value of 14.8 µM . This inhibition is significant because VEGFR2 is a primary receptor that mediates the growth of blood vessels (angiogenesis) in cancerous tissues. By inhibiting VEGFR2, SU 5214 can potentially reduce the supply of nutrients and oxygen to tumors, thereby hindering their growth and proliferation.

Drug Discovery: Tyrosine Kinase Inhibitor Development

The compound was originally designed as part of a drug discovery program aimed at developing tyrosine kinase inhibitors . Tyrosine kinases are enzymes that play a key role in the signaling pathways that regulate cell division and survival. Inhibitors like SU 5214 are valuable for their potential to treat various diseases, including cancer, by blocking these critical pathways.

Angiogenesis-Related Studies

Beyond its role in cancer, SU 5214’s ability to inhibit VEGFR2 makes it a valuable tool in studying angiogenesis-related processes . This includes research into cardiovascular diseases, wound healing, and other conditions where the formation of new blood vessels is a significant factor.

Molecular Biology: Signal Transduction Research

In molecular biology, SU 5214 can be used to study signal transduction pathways involving VEGFR2 . By acting as a selective inhibitor, it allows researchers to dissect the pathways downstream of VEGFR2 activation and understand how these signals contribute to cellular responses.

Pharmacological Studies: Pharmacodynamics and Pharmacokinetics

Pharmacological research involving SU 5214 includes studying its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the movement of the drug within the body) . These studies are crucial for determining the dosage, efficacy, and potential side effects of SU 5214 when used as a therapeutic agent.

Synthetic Chemistry: Chemical Synthesis and Modification

SU 5214 serves as a starting point for synthetic chemists to develop new chemical entities . Its structure can be modified to enhance its properties or to create derivatives with different biological activities. This aspect of research is fundamental in the expansion of chemical libraries used for high-throughput screening in drug discovery.

Mechanism of Action

Target of Action

SU 5214, also known as SU4949 or 3-(2-Methoxy-benzylidene)-3H-indol-2-ol, is a potent inhibitor of VEGFR2 (vascular endothelial growth factor receptor 2) and EGFR (epidermal growth factor receptor) . These receptors play crucial roles in cell proliferation, survival, and differentiation .

Mode of Action

SU 5214 interacts with its targets, VEGFR2 and EGFR, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by SU 5214 are those downstream of VEGFR2 and EGFR . These pathways include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which is involved in cell differentiation and proliferation .

Pharmacokinetics

Like many other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The molecular and cellular effects of SU 5214’s action primarily involve the inhibition of cell proliferation and survival, due to its inhibitory effects on VEGFR2 and EGFR . This can lead to the suppression of tumor growth in cancerous cells that overexpress these receptors .

properties

IUPAC Name |

(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQZEVOPIKSAJP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-Methoxy-benzylidene)-3H-indol-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681088.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B1681099.png)